5-(4-Bromophenyl)oxazole-2-carbonitrile
CAS No.: 2090255-18-6
Cat. No.: VC3136078
Molecular Formula: C10H5BrN2O
Molecular Weight: 249.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2090255-18-6 |
|---|---|
| Molecular Formula | C10H5BrN2O |
| Molecular Weight | 249.06 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-1,3-oxazole-2-carbonitrile |
| Standard InChI | InChI=1S/C10H5BrN2O/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H |
| Standard InChI Key | CZHBODRBFKHDCX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(O2)C#N)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(O2)C#N)Br |
Introduction
Chemical Identity and Classification
5-(4-Bromophenyl)oxazole-2-carbonitrile (CAS: 2090255-18-6) belongs to the class of heterocyclic compounds containing an oxazole core with two key functional groups: a 4-bromophenyl substituent at position 5 and a carbonitrile (cyano) group at position 2 . The compound represents an important subclass of oxazole derivatives that feature electron-withdrawing groups, potentially enhancing their reactivity and biological activity.
The chemical structure consists of a five-membered oxazole ring containing one oxygen and one nitrogen atom, with the nitrogen at position 3 and oxygen at position 1. The 4-bromophenyl group at position 5 provides potential for halogen bonding interactions, while the nitrile group at position 2 introduces polarity and hydrogen bond accepting capabilities.
Nomenclature and Identifiers
The systematic naming of this compound follows IUPAC rules for heterocyclic systems, with the oxazole ring serving as the parent structure and the substituents indicated by their positions:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 5-(4-Bromophenyl)oxazole-2-carbonitrile |
| CAS Registry Number | 2090255-18-6 |
| Molecular Formula | C10H5BrN2O |
| Reference Code | 3D-QID25518 (CymitQuimica) |
Physical and Chemical Properties
The physical and chemical properties of 5-(4-Bromophenyl)oxazole-2-carbonitrile are influenced by its heterocyclic nature and the presence of both the bromophenyl and carbonitrile functional groups. While specific experimental data for this compound is limited in the available literature, properties can be estimated based on structurally similar oxazole derivatives.
Physical Properties
The compound is likely to exist as a crystalline solid at room temperature, consistent with similar halogenated oxazole derivatives. The presence of the bromine atom increases the molecular weight and likely affects its melting point and solubility characteristics.
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Physical State | Crystalline solid | Based on similar oxazole derivatives |
| Color | White to off-white | Common for similar compounds |
| Molecular Weight | 249.07 g/mol | Calculated from molecular formula C10H5BrN2O |
| Solubility | Likely soluble in DMF, DMSO; Limited solubility in water | Based on related oxazole compounds |
Chemical Reactivity
The reactivity of 5-(4-Bromophenyl)oxazole-2-carbonitrile is influenced by three key structural features:
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The oxazole ring demonstrates aromatic character but is more reactive toward electrophilic substitution compared to benzene.
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The 4-bromophenyl group provides sites for transition metal-catalyzed cross-coupling reactions.
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The carbonitrile group can participate in various transformations including hydrolysis, reduction, and nucleophilic additions.
The combination of these features creates multiple reactive sites that can be exploited for further functionalization, making this compound a valuable intermediate in organic synthesis.
Structural Characteristics
The structural elucidation of 5-(4-Bromophenyl)oxazole-2-carbonitrile provides insight into its chemical behavior and potential applications. The compound features a planar oxazole ring connected to a 4-bromophenyl group, with the carbonitrile extending from position 2.
Molecular Structure and Conformation
The oxazole core of the molecule is a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms. The presence of the 4-bromophenyl group at position 5 likely results in a nearly coplanar arrangement between the phenyl and oxazole rings, which would maximize π-orbital overlap and conjugation.
Electronic Properties
The electronic distribution within 5-(4-Bromophenyl)oxazole-2-carbonitrile is significantly influenced by the electron-withdrawing effects of both the bromine atom and the carbonitrile group. This creates a molecule with distinct electronic regions:
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The carbonitrile group acts as a strong electron-withdrawing substituent, making the C-2 position electropositive
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The oxazole nitrogen provides a moderately basic site
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The bromine atom introduces polarization in the phenyl ring
These electronic characteristics are crucial for understanding potential interactions with biological targets and for predicting reactivity patterns in synthetic applications.
Synthetic Approaches
Several methodologies can be applied for the synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile, drawing from established protocols for oxazole synthesis with appropriate modifications to accommodate the specific substitution pattern.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis represents one of the classical approaches that could be adapted for the preparation of this compound. This method involves the cyclodehydration of α-acylaminoketones to form oxazoles .
For the synthesis of 5-(4-Bromophenyl)oxazole-2-carbonitrile, a modified Robinson-Gabriel approach would likely involve:
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Preparation of an appropriate α-acylamino ketone intermediate containing the 4-bromophenyl group
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Cyclodehydration using agents such as phosphorus pentoxide, sulfuric acid, or polyphosphoric acid
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Introduction of the carbonitrile functionality at position 2
van Leusen Oxazole Synthesis
The van Leusen synthesis offers another viable route for obtaining 5-(4-Bromophenyl)oxazole-2-carbonitrile. This approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for oxazole formation .
The process typically involves:
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Reaction of a 4-bromobenzaldehyde derivative with TosMIC under basic conditions
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Formation of a 5-(4-bromophenyl)oxazole intermediate
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Functionalization at position 2 to introduce the carbonitrile group
Analytical Characterization
Comprehensive characterization of 5-(4-Bromophenyl)oxazole-2-carbonitrile is essential for confirming its structure and assessing its purity. Multiple analytical techniques provide complementary information about this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on similar oxazole derivatives, the 1H-NMR spectrum of 5-(4-Bromophenyl)oxazole-2-carbonitrile would likely display:
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A singlet corresponding to the C-4 proton of the oxazole ring at approximately δ 7.8-8.0 ppm
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Two sets of doublets for the para-substituted phenyl ring, typically appearing at δ 7.6-7.8 ppm (ortho to bromine) and δ 7.8-8.0 ppm (meta to bromine)
The 13C-NMR would show distinctive signals for the carbonitrile carbon (approximately δ 110-115 ppm) and the quaternary carbon at position 2 of the oxazole ring (δ 150-160 ppm) .
Infrared Spectroscopy
The IR spectrum would exhibit characteristic absorption bands:
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A sharp, intense peak at 2220-2240 cm-1 corresponding to the C≡N stretching vibration
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Bands at 1580-1600 cm-1 and 1480-1500 cm-1 for the C=C and C=N stretching of the oxazole ring
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Absorption at 750-800 cm-1 characteristic of a para-substituted aromatic ring with bromine
Mass Spectrometry
Mass spectrometric analysis would reveal a molecular ion peak at m/z 249 and 251 with approximately equal intensities, reflecting the natural isotope distribution of bromine (79Br and 81Br). Fragmentation patterns would likely include the loss of CN (m/z 223), and cleavage at the oxazole-phenyl bond.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) provide valuable information about compound purity. For 5-(4-Bromophenyl)oxazole-2-carbonitrile, suitable HPLC conditions might include:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water gradient |
| Detection | UV at 254-280 nm |
| Expected Retention Time | Variable depending on specific conditions |
Biological Activities and Applications
While specific biological activity data for 5-(4-Bromophenyl)oxazole-2-carbonitrile is limited in the provided search results, its structural features suggest potential applications based on the known properties of related oxazole derivatives.
Material Science Applications
Beyond biological applications, the structural features of 5-(4-Bromophenyl)oxazole-2-carbonitrile suggest potential applications in materials science:
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Fluorescent Probes: The extended conjugation between the oxazole and phenyl rings could result in fluorescent properties useful for sensing applications
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Coordination Chemistry: The nitrile group can act as a ligand in metal complexes, potentially creating materials with interesting electronic or magnetic properties
Structure-Activity Relationships
Understanding the relationship between the structural features of 5-(4-Bromophenyl)oxazole-2-carbonitrile and its biological or physicochemical properties is crucial for rational design of derivatives with enhanced properties.
Key Structural Elements
The three main structural components that determine the compound's properties are:
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Oxazole Core: Provides a rigid, planar scaffold with specific hydrogen-bonding capabilities and electron distribution
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4-Bromophenyl Moiety: The bromine atom influences lipophilicity, molecular recognition, and provides a site for further functionalization through cross-coupling reactions
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Carbonitrile Group: Contributes to the compound's polarity, can participate in hydrogen bonding as an acceptor, and serves as a versatile functional handle for derivatization
Pharmacophore Considerations
For potential drug development, the following structural features may contribute to binding interactions with biological targets:
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